1-Butyl-1-methylpiperidinium tetrafluoroborate
Overview
Description
1-Butyl-1-methylpiperidinium tetrafluoroborate is an ionic liquid with the chemical formula C10H22BF4N. It is known for its ability to reduce the vulcanisation onset temperature during the vulcanisation of acrylonitrile-butadiene elastomer composites . This compound is widely used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 1-Butyl-1-methylpiperidinium tetrafluoroborate is the vulcanization process of NBR (acrylonitrile-butadiene elastomer) composites . The compound acts as an ionic liquid, which can reduce the onset temperature during the vulcanization of these composites .
Mode of Action
This compound interacts with the vulcanization process of NBR composites by reducing the onset temperature. This interaction facilitates the vulcanization process, making it more efficient .
Biochemical Pathways
It’s known that the compound plays a significant role in the vulcanization process of nbr composites .
Result of Action
The primary result of the action of this compound is the reduction of the vulcanization onset temperature in NBR composites . This effect facilitates the vulcanization process, potentially leading to more efficient production of these composites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found to perform better as a corrosion inhibitor at longer immersion times . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as immersion time and possibly other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium tetrafluoroborate is typically synthesized by reacting 1-butylpiperidine with methyl iodide to form 1-butyl-1-methylpiperidinium iodide. This intermediate is then treated with sodium tetrafluoroborate to yield the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpiperidinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Redox Reactions: These reactions often require oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium salts .
Scientific Research Applications
1-Butyl-1-methylpiperidinium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Butyl-1-methylpiperidinium tetrafluoroborate is unique due to its specific ionic properties and applications. Similar compounds include:
1-Butyl-1-methylpyrrolidinium tetrafluoroborate: Another ionic liquid with similar applications but different structural properties.
1-Butyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications and as a solvent.
1-Ethyl-1-methylpyrrolidinium tetrafluoroborate: Used in similar applications but with different physicochemical properties.
These compounds share some common applications but differ in their chemical structure and specific properties, making each unique in its own right.
Properties
IUPAC Name |
1-butyl-1-methylpiperidin-1-ium;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N.BF4/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)5/h3-10H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQPPCWBIGFWDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1(CCCCC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BF4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049369 | |
Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886439-34-5 | |
Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-1-methylpiperidinium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known applications of BMPTFB in materials science?
A1: Research indicates that BMPTFB exhibits strong potential as a corrosion inhibitor for steel. Studies have shown its effectiveness in retarding the dissolution of St37 steel in hydrochloric acid (HCl) environments []. This protective effect stems from BMPTFB's adsorption onto the steel surface, forming a barrier against corrosive agents.
Q2: How does BMPTFB interact with metal surfaces to inhibit corrosion?
A2: BMPTFB acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that BMPTFB increases the charge transfer resistance at the metal-solution interface, hindering the corrosion process [].
Q3: What is the mechanism of BMPTFB adsorption onto metal surfaces?
A3: Analysis using the El-Awady kinetic/thermodynamic adsorption isotherm suggests that BMPTFB adsorbs onto St37 steel surfaces primarily through physisorption []. This indicates that the interaction between BMPTFB and the metal surface is governed by weak van der Waals forces rather than the formation of strong chemical bonds.
Q4: Has BMPTFB shown potential in other applications beyond corrosion inhibition?
A4: Yes, BMPTFB has demonstrated potential as an efficient catalyst in organic synthesis. For instance, it facilitates the synthesis of benzimidazole, 2-substituted benzimidazole, and benzothiazole derivatives at room temperature []. The reactions proceed with short reaction times and generally result in moderate to high product yields [].
Q5: What is known about the environmental fate of BMPTFB and its potential impact?
A5: Research has investigated the transformation products of BMPTFB in water using high-performance liquid chromatography coupled with high-resolution mass spectrometry []. The study identified 32 transformation products, revealing that BMPTFB primarily undergoes alkyl chain hydroxylation/shortening and de-alkylation processes []. Toxicity assessments using Vibrio Fischeri bacteria suggest that the transformation of BMPTFB leads to the formation of compounds with slightly harmful characteristics [].
Q6: Are there any computational studies focusing on understanding the properties and behavior of BMPTFB?
A6: While experimental studies dominate the current research landscape, investigations into the molecular interactions of BMPTFB with water and alcohols have utilized thermodynamic parameters derived from density and speed of sound measurements []. These studies provide insights into the specific and non-specific molecular interactions occurring in these systems. Further computational studies could provide valuable insights into optimizing BMPTFB's properties for specific applications.
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